![molecular formula C7H12N2O2 B573377 4-(Azetidin-3-yl)morpholin-3-one CAS No. 178311-58-5](/img/structure/B573377.png)
4-(Azetidin-3-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)morpholin-3-one is a chemical compound with the molecular formula C7H14N2O . It is also known by other names such as 4-(3-AZETIDINYL)MORPHOLINE and 4-azetidin-3-ylmorpholine . The compound has a molecular weight of 142.20 g/mol .
Synthesis Analysis
The synthesis of new azetidine derivatives has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of 4-(Azetidin-3-yl)morpholin-3-one consists of a four-membered azetidine ring attached to a morpholine ring . The InChI code for the compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
4-(Azetidin-3-yl)morpholin-3-one has a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 24.5 Ų and a complexity of 108 .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
“4-(Azetidin-3-yl)morpholin-3-one” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Preparation of NH-Heterocyclic Derivatives
This compound has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles . It has also been used in the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .
Synthesis of Spiro-azetidin-2-one Derivatives
“4-(Azetidin-3-yl)morpholin-3-one” is used in the synthesis of spiro-azetidin-2-one derivatives . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .
Production of Structurally Diverse Spiro-Oxindole Scaffolds
This compound has been used in the production of structurally diverse spiro-oxindole scaffolds named spiro[indole-[4H]pyrazolo[3,4-b]quinolines] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .
Synthesis of Amino Acids, Alkaloids, and Toxoids
Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .
Synthesis of Novel Heterocyclic Compounds
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(azetidin-3-yl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYAXOQFUDABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702270 |
Source
|
Record name | 4-(Azetidin-3-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
178311-58-5 |
Source
|
Record name | 4-(3-Azetidinyl)-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178311-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Azetidin-3-yl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.